3-Pyrimidin-5-ylaniline

Übersicht

Beschreibung

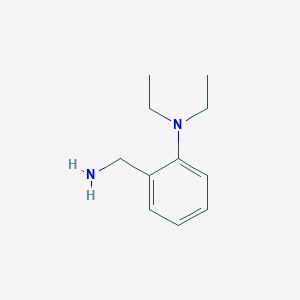

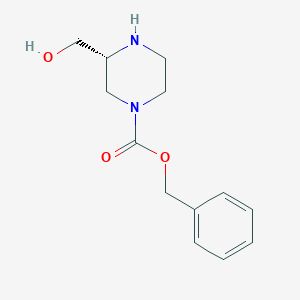

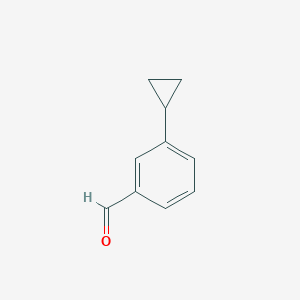

3-Pyrimidin-5-ylaniline is a chemical compound with the molecular formula C10H9N3 . It has a molecular weight of 171.20 g/mol . The IUPAC name for this compound is also 3-pyrimidin-5-ylaniline .

Molecular Structure Analysis

The InChI string for 3-Pyrimidin-5-ylaniline isInChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 . The Canonical SMILES string is C1=CC(=CC(=C1)N)C2=CN=CN=C2 . Physical And Chemical Properties Analysis

3-Pyrimidin-5-ylaniline has a molecular weight of 171.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 171.079647300 g/mol . The topological polar surface area is 51.8 Ų . The compound has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Anti-inflammatory Agents

3-Pyrimidin-5-ylaniline has been identified as a key compound in the synthesis of various pyrimidine derivatives that exhibit potent anti-inflammatory effects . These compounds work by inhibiting vital inflammatory mediators such as prostaglandin E2, nitric oxide synthase, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The structure-activity relationships (SARs) of these derivatives are crucial for developing new anti-inflammatory drugs with enhanced efficacy and reduced toxicity.

Chemical Synthesis: Building Blocks

As a chemical building block, 3-Pyrimidin-5-ylaniline serves as a starting material for the synthesis of complex molecules . Its reactivity allows for the creation of a wide range of compounds, which can be used in various chemical reactions to produce pharmaceuticals, agrochemicals, and other industrial chemicals.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Pyrimidin-5-ylaniline can be used as a standard in chromatography for calibrating instruments and ensuring the accuracy of analytical methods . Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques.

Biological Research: Enzyme Inhibition

Research has shown that pyrimidine derivatives can act as inhibitors for certain enzymes . This property is significant in the study of biochemical pathways and the development of therapeutic agents that target specific enzymes implicated in diseases.

Agricultural Chemistry: Pesticide Development

The versatility of 3-Pyrimidin-5-ylaniline in synthesizing various compounds extends to the development of pesticides . Its derivatives can be designed to target specific pests, providing a more focused approach to pest control in agriculture.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEIKJMNXHOFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428139 | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-5-ylaniline | |

CAS RN |

69491-59-4 | |

| Record name | 3-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)